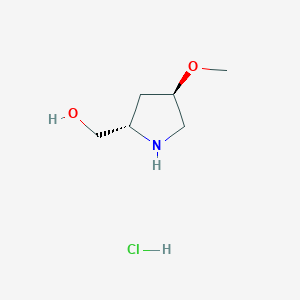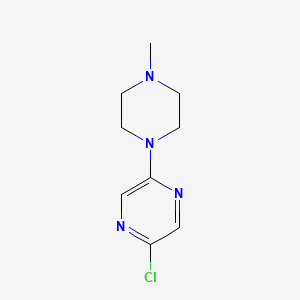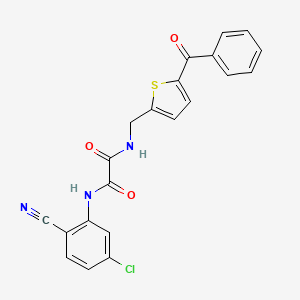
((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4R)-4-methoxypyrrolidin-2-yl)methanol hydrochloride, also known as (R)-(-)-4-Methoxypyrrolidine-2-methanol hydrochloride, is a chiral building block that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules.
Applications De Recherche Scientifique
Synthesis Techniques and Applications : The compound has been synthesized through various methods. One approach involves the double reduction of cyclic sulfonamides (Evans, 2007). Another study discusses the synthesis of trans N-Substituted Pyrrolidine Derivatives that incorporate similar structures, highlighting their potential in drug development (Prasad et al., 2021).
Regioselective Synthesis : Research has been conducted on the regioselective synthesis of isoxazoles from acylketene dithioacetals, which involves reactions in methanol, a solvent related to the compound (Purkayastha et al., 1989).
Catalysis and Chemical Reactions : Studies have explored its role in catalysis and chemical reactions. For example, research on the photolysis of aqueous H2O2 used methanol, a related compound, to measure the yield of *OH radicals (Goldstein et al., 2007).
Pharmacological Synthesis : It has applications in the synthesis of pharmacologically active compounds, such as in the creation of antimicrobial agents (Maheta et al., 2012).
Material Science and Nanotechnology : The compound's derivatives are also relevant in material science, such as in the study of hydrochloride crystals based on radical derivatives (Yong et al., 2013).
Surface Chemistry Studies : It is also used in surface chemistry, as shown in a study probing the surface sites of CeO2 nanocrystals via methanol adsorption and desorption (Wu et al., 2012).
Analytical Chemistry : The compound and its related derivatives play a role in analytical chemistry, as evident in a study on the determination of 4-hydroxy-2-nonenal (Liu et al., 1996).
Propriétés
IUPAC Name |
[(2S,4R)-4-methoxypyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(4-8)7-3-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJNYGFWGCTQFQ-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)
![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)


![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)
![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)

![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)


![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/no-structure.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)
![N-(2,6-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2376142.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)